1-(1-adamantyl)propyl N-ethylcarbamate
Overview
Description
1-(1-Adamantyl)propyl N-ethylcarbamate is a synthetic organic compound that belongs to the class of adamantane derivatives. Adamantane, a highly symmetrical and rigid hydrocarbon, forms the core structure of this compound. The unique properties of adamantane derivatives, such as high thermal stability and resistance to oxidation, make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-adamantyl)propyl N-ethylcarbamate typically involves the reaction of 1-adamantylamine with propyl chloroformate, followed by the introduction of an ethyl group through a carbamate formation reaction. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of 1-adamantylamine, its reaction with propyl chloroformate, and subsequent carbamate formation. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)propyl N-ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: 1-(1-Adamantyl)propylamine.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Adamantyl)propyl N-ethylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antiviral and antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to enhance the pharmacokinetics of modified drugs.
Industry: Utilized in the production of high-performance materials, such as thermally stable polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)propyl N-ethylcarbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. The adamantane core provides structural rigidity and stability, enhancing the compound’s binding affinity and specificity. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
1-(1-Adamantyl)propyl N-ethylcarbamate can be compared with other adamantane derivatives, such as:
1-Adamantylamine: Lacks the carbamate group, making it less stable and versatile.
1-(1-Adamantyl)ethyl N-methylcarbamate: Similar structure but with a different alkyl group, leading to variations in reactivity and applications.
1-(1-Adamantyl)propyl N-methylcarbamate: Similar structure but with a different carbamate group, affecting its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of the adamantane core and the N-ethylcarbamate group, providing a balance of stability, reactivity, and bioactivity that is advantageous for various applications.
Properties
IUPAC Name |
1-(1-adamantyl)propyl N-ethylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-3-14(19-15(18)17-4-2)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-14H,3-10H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPLCGQVWUIGFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)OC(=O)NCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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